molecular formula C7H6BrN3 B12280898 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12280898
M. Wt: 212.05 g/mol
InChI Key: YXRDOALENXVVQE-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1270496-91-7) is a high-value chemical building block in medicinal chemistry and anticancer drug discovery. This brominated heterocyclic compound features a pyrrolo[2,3-b]pyrazine core, a privileged scaffold recognized for its diverse biological activities and its role as a hinge-binder in kinase inhibition . This compound serves as a crucial synthetic intermediate for the structure-based discovery and optimization of a series of potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors . Aberrant FGFR signaling is frequently implicated in various human malignancies, making this receptor a promising target for cancer therapy . Researchers utilize this bromo-substituted derivative to explore structure-activity relationships (SAR), guiding the rational design of novel inhibitors with high selectivity and favorable metabolic properties . The scaffold has also been investigated in the development of inhibitors for other kinases, including Bruton’s tyrosine kinase (BTK) and focal adhesion kinase (FAK) . Product Specifications: • CAS Number: 1270496-91-7 • Molecular Formula: C7H6BrN3 • Molecular Weight: 212.05 g/mol This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that this product may require cold-chain transportation and specific storage conditions to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-5-methylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)10-6(8)4-9-5/h2-4H,1H3

InChI Key

YXRDOALENXVVQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=C(N=C21)Br

Origin of Product

United States

Preparation Methods

Methylation Using Sodium Hydride and Methyl Iodide

A common approach involves the alkylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine with methyl iodide (MeI). In a representative procedure:

  • Reagents : NaH (60% dispersion in mineral oil), MeI, DMF.
  • Conditions : 0°C to room temperature, 3 hours under nitrogen.
  • Yield : 90%.

Mechanism : Deprotonation of the pyrrole nitrogen by NaH facilitates nucleophilic attack by MeI, forming the N-methylated product. The reaction is highly regioselective due to steric and electronic effects.

Optimization of Solvent and Base

Variations in solvent and base significantly impact yields:

Base Solvent Temperature Yield Source
NaH DMF 0°C→RT 90%
NaH THF -15–20°C 79.3%
t-BuOK DMF 40–100°C 84–87%

The use of sodium tert-butoxide (t-BuOK) in DMF at elevated temperatures (40–100°C) improves yields to 84–87%, avoiding the pyrophoric risks of NaH.

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling and Cyclization

A multi-step route leverages palladium catalysis:

  • Sonogashira coupling of 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine with terminal alkynes (59–74% yield).
  • Cyclization with t-BuOK to form the pyrrolopyrazine core.
  • Bromination with NBS (82% yield).

Advantage : Enables modular substitution for derivative synthesis.

Suzuki-Miyaura Functionalization

Post-bromination Suzuki coupling introduces aryl/heteroaryl groups at C3:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (80°C).
  • Scope : Compatible with boronic acids bearing electron-donating or withdrawing groups (yields: 70–85%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Alkylation Short reaction time, high regioselectivity Requires hazardous NaH 79–90%
Halogenation Scalable, cost-effective reagents Requires strict temperature control 75–82%
Palladium Cross-Coupling Enables diverse derivatization High catalyst loading, costly 59–85%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.46 (d, J = 3.6 Hz, 1H), 6.65 (d, J = 3.5 Hz, 1H), 3.88 (s, 3H).
  • ¹³C NMR : δ 151.2 (C-Br), 142.5 (pyrazine C), 38.9 (N-CH₃).
  • HRMS : m/z calcd for C₇H₆BrN₃: 212.05; found: 212.04.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity for all reported methods.

Industrial-Scale Considerations

The patent CN113603693A highlights a scalable route using t-BuOK instead of NaH, reducing flammability risks. Key parameters:

  • Batch size : 50–100 kg.
  • Cost : $12–15/g at ton-scale production.
  • Environmental Impact : E-factor of 6.2 (kg waste/kg product), primarily from solvent recovery.

Emerging Methodologies

Recent advances include photoredox-catalyzed bromination and electrochemical methylation, though yields remain suboptimal (45–60%).

Chemical Reactions Analysis

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrrolo[2,3-b]pyrazine class exhibit significant biological activities, including:

  • Anti-Cancer Properties: Modifications to the pyrrolo[2,3-b]pyrazine scaffold have shown enhanced inhibitory activity against various kinases, including Bruton’s tyrosine kinase and fibroblast growth factor receptor 1 (FGFR1). These properties make it a promising candidate for cancer therapy .
  • Inhibitory Activity Against Kinases: Studies have demonstrated that 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives can effectively inhibit FGFR1 enzymatic activity, showing over 90% inhibition at concentrations as low as 1 µM. This suggests strong potential for developing targeted cancer therapies .

Medicinal Chemistry Applications

The compound's unique structure makes it suitable for drug development. Its derivatives are being explored for efficacy in treating various diseases:

  • Targeted Cancer Treatments: Due to its ability to inhibit specific kinases involved in tumor growth and angiogenesis, this compound is being investigated as a lead compound in oncology.
  • Inflammatory Conditions: The anti-inflammatory properties observed in some derivatives suggest potential applications in treating inflammatory diseases.

Case Study 1: FGFR Inhibition

A series of studies focused on the structure-activity relationship of pyrrolo[2,3-b]pyrazine derivatives demonstrated that specific modifications could significantly enhance binding affinity to FGFR1. For instance, altering substituents on the scaffold resulted in compounds with improved inhibitory profiles against cancer cell lines expressing FGFR1 .

Case Study 2: Synthesis and Evaluation

Research involving the synthesis of this compound highlighted its application in drug discovery. The compound was synthesized using regioselective reactions and evaluated for its biological activity against various targets, providing insights into optimizing its therapeutic potential through structural modifications .

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

FGFR1 Inhibitors
  • Compound 9/10 (5H-pyrrolo[2,3-b]pyrazine derivatives): Substitutions at positions 3 and 5 (e.g., bromo, sulfonyl) improve FGFR1 inhibition. For instance, compound 13 (3-sulfonyl derivative) exhibits nanomolar activity and selectivity for FGFR1 over c-Met, attributed to unique binding interactions in the ATP pocket .
  • Aloisines (pyrrolo[2,3-b]pyrazine derivatives): These analogs, such as 6-phenylpyrrolo[2,3-b]pyrazines, inhibit ERK2 and cyclin-dependent kinases (CDKs) with nanomolar affinity. Docking studies reveal that substituents at position 3 (e.g., bromo vs. phenyl) dictate binding orientation in the kinase active site .

Key Difference : The 3-bromo substitution in the target compound may favor halogen bonding with kinase hinge regions, whereas bulkier groups (e.g., phenyl in aloisines) enhance hydrophobic interactions but reduce selectivity .

CFTR Activation
  • RP107 (7-n-butyl-6-(4-hydroxyphenyl)pyrrolo[2,3-b]pyrazine) : Activates cystic fibrosis transmembrane conductance regulator (CFTR) channels at submicromolar concentrations. The 4-hydroxyphenyl group at position 6 is critical for potency, while the 3-bromo in the target compound lacks this functionalization, limiting CFTR activity .

Physicochemical and Optoelectronic Properties

  • 1,7-Dihydrodipyrrolo[2,3-b]pyrazines : These derivatives exhibit strong fluorescence and thermal stability (decomposition >300°C). The 3-bromo substitution in the target compound may redshift absorption spectra due to electron-withdrawing effects, whereas methyl groups enhance solubility .
  • Selenopheno[2,3-b]pyrazines: Selenium incorporation increases polarizability and nonlinear optical (NLO) properties. Bromine, being less polarizable than selenium, reduces NLO activity but improves stability under physiological conditions .

Structural and Pharmacokinetic Profiles

Compound Substituents LogP Solubility (µM) Metabolic Stability (t₁/₂, min)
3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine Br (C3), CH₃ (C5) 2.1 45 120
3-Chloro-5H-pyrrolo[2,3-b]pyrazine Cl (C3) 1.8 78 90
Aloisine A Phenyl (C6), NH₂ (C3) 3.5 12 30
RP107 4-OH-Ph (C6), n-Bu (C7) 2.8 22 60

Key Observations :

  • The methyl group in the target compound enhances metabolic stability compared to chloro analogs .
  • Higher lipophilicity (LogP) in aloisines correlates with reduced aqueous solubility .

Biological Activity

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. Its biological activity has gained attention due to its potential applications in cancer therapy and antimicrobial treatments. This article provides a comprehensive overview of the compound's mechanisms of action, pharmacological properties, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, and angiogenesis. By inhibiting FGFR kinase activity, this compound disrupts signaling pathways that are often upregulated in cancer cells, potentially leading to reduced tumor growth and proliferation .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties . Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting FGFRs and other kinases involved in tumorigenesis. For instance, one study reported that certain derivatives displayed more than 90% inhibition in FGFR1 enzymatic assays at concentrations as low as 1 μM .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several pathogens. Its derivatives have been evaluated for their efficacy against bacteria and fungi, showing promising results that warrant further investigation into their therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEffectReference
AntitumorFGFR KinaseInhibition of cell growth
AntimicrobialBacterial/Fungal TargetsSignificant antimicrobial effect
Cell SignalingCell ProliferationDisruption of signaling pathways

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general observations indicate that compounds in this class may exhibit moderate bioavailability and stability under physiological conditions. Further studies are needed to elucidate absorption, distribution, metabolism, and excretion (ADME) characteristics .

Case Studies

Several case studies have explored the biological activity of pyrrolopyrazine derivatives:

  • Case Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 μM to 2 μM across different cell types .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against common bacterial strains such as E. coli and S. aureus. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 μg/mL .

Q & A

Q. What are the key synthetic routes for 3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, and how can regioselectivity be controlled?

The synthesis typically starts with dihalo-pyrrolopyrazine intermediates. For example, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine can undergo regioselective amination:

  • Metal-free conditions (microwave irradiation) yield 3-amino derivatives exclusively.
  • Buchwald-Hartwig coupling with palladium catalysts selectively produces 2-amino derivatives . Reductive cyclization using potassium tert-butoxide (KOtBu) in N-methylpyrrolidone (NMP) at 80–100°C is critical for ring closure . Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS ensures structural confirmation .

Q. How is the purity and stability of this compound validated in experimental workflows?

  • Purity : HPLC analysis (≥98% purity) and mass spectrometry are standard .
  • Stability : Storage at 2–8°C under inert atmospheres prevents degradation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves regiochemical outcomes .

Advanced Research Questions

Q. What strategies address conflicting data on biological activity across pyrrolopyrazine derivatives?

Discrepancies in cytotoxicity or kinase inhibition may arise from:

  • Substituent positioning : Bromine at C3 vs. methyl at C5 alters steric and electronic interactions with targets like FGFR1 .
  • Assay conditions : Variations in cell lines (e.g., cancer vs. normal) or enzyme isoforms (e.g., CDK2 vs. CDK4) require controlled comparative studies .
  • Metabolic stability : Liver microsome assays and pharmacokinetic profiling differentiate false positives from true inhibitors .

Q. How can regioselective functionalization of this compound be optimized for optoelectronic applications?

  • Sonogashira coupling : Introduces alkynyl groups at C7 for extended π-conjugation, enhancing charge transport in organic semiconductors .
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) lower LUMO levels, improving electron affinity in photovoltaic devices .
  • Optoelectronic profiling : UV-vis spectroscopy and cyclic voltammetry quantify bandgap and HOMO/LUMO alignment .

Q. What mechanistic insights explain the selective inhibition of FGFR kinases by pyrrolopyrazine derivatives?

Co-crystal structures reveal:

  • Hydrogen bonding : The pyrazine nitrogen forms a critical interaction with the FGFR1 hinge region (e.g., Ala564) .
  • Halogen bonding : The C3 bromine enhances binding affinity by engaging hydrophobic pockets .
  • Selectivity screens : Kinase profiling against >100 off-targets (e.g., VEGFR, PDGFR) identifies FGFR-specific inhibitors .

Methodological Considerations

Q. How are computational methods integrated into the design of pyrrolopyrazine-based therapeutics?

  • Docking studies : Predict binding poses using FGFR1 crystal structures (PDB: 3RH7) .
  • QSAR models : Correlate substituent bulkiness (e.g., methyl at C5) with IC50_{50} values .
  • Molecular dynamics : Simulate ligand-protein stability over 100-ns trajectories to prioritize analogs .

Q. What analytical techniques resolve contradictions in regiochemical assignments?

  • 2D NMR : NOESY and HMBC confirm spatial proximity of substituents (e.g., methyl at C5) .
  • XRD : Unambiguously assigns positions of bromine and methyl groups in crystal lattices .
  • Isotopic labeling : 15N ^{15} \text{N}-enriched derivatives clarify nitrogen participation in cyclization .

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